molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No.: B058355
CAS No.: 123770-62-7
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7) is an isoxazole derivative with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . Its structure features a hydroxymethyl (-CH₂OH) group at position 5 and an ethyl ester (-COOEt) at position 3 of the isoxazole ring. Key properties include a boiling point of 338.8±32.0°C (at 760 mmHg) and a polarizable hydroxymethyl group that enhances its solubility in polar solvents compared to non-polar analogs . This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatility in further functionalization .

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429014
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
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Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-62-7
Record name Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
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Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
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Preparation Methods

Reaction Mechanism

The reaction proceeds via a base-mediated cyclization mechanism. Triethylamine deprotonates propargyl alcohol, generating a propargyloxide intermediate that attacks the electrophilic carbon of the oxime. Subsequent cyclization forms the isoxazole ring, with the hydroxymethyl group introduced directly from propargyl alcohol.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ValueEffect on Reaction
Temperature0°C (initial), 25°C (final)Prevents side reactions at lower T
SolventTetrahydrofuran (THF)Enhances solubility of reactants
Molar Ratio (Propargyl alcohol : Oxime)5:1Ensures complete conversion
Reaction Time12–16 hoursAllows full cyclization

Triethylamine serves dual roles as a base and proton scavenger, critical for maintaining reaction efficiency.

Workup and Purification

Post-reaction processing involves:

  • Dilution with brine to quench residual base

  • Dichloromethane extraction (3×300 mL)

  • Drying over Na₂SO₄

  • Combiflash chromatography (heptane/EtOAc gradient)

Characterization data from the synthesis includes:

  • ¹H NMR (DMSO-d₆) : δ 3.82 (t, J=7.06 Hz, 3H), 6.74–6.98 (m, 2H), 8.25–8.39 (m, 1H), 9.25 (s, 1H)

  • MS (ESI) : m/z 172.1 [M+H]⁺

Alternative Methods for Isoxazole Ring Formation

While the cyclization route remains predominant, other strategies show potential for specialized applications:

Ionic Liquid-Supported Synthesis

Recent advances employ ionic liquids as recyclable reaction media. A typical protocol involves:

  • Immobilization of vinyl ether precursors on imidazolium-based ionic liquids

  • Cycloaddition with nitrile oxides

  • Acidic cleavage to release the isoxazole product

This method, while eco-friendly, currently applies to simpler isoxazole esters and would require adaptation for hydroxymethyl functionality.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cyclization81>95HighModerate (THF solvent)
Nitrile Oxide65–7585–90MediumLow (aqueous workup)
Ionic Liquid60–7090–95LowVery Low

The cyclization method offers superior yield and scalability, making it preferred for industrial applications. Nitrile oxide approaches provide better regiocontrol but require multistep syntheses. Ionic liquid methods remain experimental but promising for niche applications.

Industrial-Scale Production Considerations

Key factors in commercial manufacturing include:

  • Catalyst Recycling : Heterogeneous catalysts could replace triethylamine to simplify purification

  • Continuous Flow Reactors : Microreactor technology may enhance heat transfer during exothermic cyclization

  • Solvent Recovery : THF distillation systems reduce waste and costs

  • Quality Control : In-line FTIR monitoring ensures reaction completion without overprocessing

Pilot-scale trials demonstrate 75–78% yields in continuous flow systems, comparable to batch methods but with 40% shorter cycle times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Case Study: RORγt Inverse Agonists

Recent studies have identified trisubstituted isoxazoles, including derivatives of this compound, as promising candidates for RORγt inverse agonists. These compounds have shown potential in modulating immune responses, particularly in the treatment of autoimmune diseases. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly impact their efficacy and selectivity .

Material Science

The compound also finds applications in material science, particularly in the development of biodegradable materials derived from biomass.

Application in Biomass Conversion

This compound can be utilized in processes aimed at converting biomass into valuable chemicals. For instance, it can be involved in the catalytic hydrogenation of 5-hydroxymethylfurfural (5-HMF), a key intermediate in biorefinery processes. This conversion is crucial for producing sustainable fuels and materials from renewable resources.

Synthesis and Derivatives

Several synthetic routes have been developed for this compound, allowing for the production of various derivatives with tailored properties.

Synthetic Methods

Common methods for synthesizing this compound include:

  • Condensation Reactions : Utilizing aldehydes and carboxylic acids under acidic conditions.
  • Cyclization Reactions : Involving the reaction of nitro compounds with α,β-unsaturated carbonyls.

These methods enable researchers to create derivatives that may exhibit different solubility, reactivity, and biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at position 5 of the isoxazole ring significantly influences physicochemical properties. Below is a comparative analysis:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate -CH₂OH C₇H₉NO₄ 171.15 High polarity, intermediate for drug synthesis
Ethyl 5-methylisoxazole-3-carboxylate -CH₃ C₇H₉NO₃ 155.15 Lower polarity; used in organic synthesis
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate -C(CH₃)₃ C₁₀H₁₅NO₃ 197.23 Hydrophobic; enhances membrane permeability
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate -C₆H₄-OCH₃ C₁₃H₁₃NO₄ 247.25 Aromatic bulk; potential CNS drug candidate
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate -NH₂, -C₆H₅ C₁₂H₁₂N₂O₃ 232.24 Amine functionality for covalent conjugation

Key Observations :

  • Polarity : The hydroxymethyl group increases polarity and solubility in aqueous media compared to methyl or tert-butyl analogs.
  • Reactivity : The -CH₂OH group allows oxidation to carboxylic acids (-COOH) or protection as ethers/esters, enabling diverse derivatization pathways . In contrast, tert-butyl and methyl groups are inert under most conditions.
  • Biological Interactions : Aromatic substituents (e.g., 4-methoxyphenyl) enhance π-π stacking in enzyme binding pockets, as seen in analogs with antiviral activity .

Biological Activity

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS Number: 123770-62-7) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a hydroxymethyl group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C7H9NO4C_7H_9NO_4 with a molecular weight of approximately 171.15 g/mol . The presence of the hydroxymethyl group enhances its hydrophilicity, potentially influencing its interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

  • Esterification : Reaction of isoxazole-3-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via a nucleophilic substitution reaction using formaldehyde derivatives .

Biological Activity

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Anticancer Properties : Research has shown potential anticancer effects, with studies suggesting that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound's ability to interact with enzymes has been highlighted, suggesting that it may serve as a lead compound for developing enzyme inhibitors targeting diseases such as cancer and inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Binding Affinity : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
  • Covalent Interactions : The compound may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer PotentialInduced apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation.
Enzyme InhibitionIdentified as a potential inhibitor for certain enzymes involved in metabolic pathways related to inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared to other isoxazole derivatives:

CompoundStructureBiological Activity
Ethyl 5-(bromomethyl)isoxazole-3-carboxylateBromine instead of hydroxymethylEnhanced reactivity but different biological profile
Ethyl 5-(carboxymethyl)isoxazole-3-carboxylateAdditional carboxylic acid groupPotentially different solubility and reactivity properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

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